Ethyl methyl terephthalate

Catalog No.
S1907580
CAS No.
22163-52-6
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl terephthalate

CAS Number

22163-52-6

Product Name

Ethyl methyl terephthalate

IUPAC Name

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3

InChI Key

SGPZSOQUJLFTMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC
  • Liquid Crystal Research

    Due to its aromatic structure, EMT possesses some liquid crystalline properties. Research has investigated EMT derivatives for their potential use in liquid crystal displays (LCDs) (). These studies explore how modifying the EMT molecule can influence the formation and properties of liquid crystal phases, which are crucial for LCD function.

  • Polymer Synthesis

    Some research explores EMT as a potential comonomer (a monomer used with another to form a copolymer) for the synthesis of novel polyesters. The idea is to incorporate EMT's unique structure into polyester chains, potentially leading to materials with tailored properties for specific applications ([US patent 7041522A]).

Ethyl methyl terephthalate is an organic compound with the molecular formula C11H12O4C_{11}H_{12}O_{4}. It is classified as an ester and is structurally characterized by a terephthalate group, which is derived from terephthalic acid, esterified with both ethyl and methyl alcohols. This compound appears as a colorless liquid and is soluble in organic solvents, making it useful in various applications.

, primarily due to its ester functional groups. Key reactions include:

  • Methanolysis: This reaction involves the breakdown of ethyl methyl terephthalate in the presence of methanol, leading to the formation of methanol esters and other byproducts. This reaction is significant in recycling processes for polyesters .
  • Transesterification: Ethyl methyl terephthalate can undergo transesterification with other alcohols, resulting in the exchange of alkoxy groups. This reaction is essential for modifying polymer properties.
  • Hydrolysis: Under specific conditions, ethyl methyl terephthalate can hydrolyze to yield terephthalic acid and ethanol. This reaction can be catalyzed by acids or bases and is relevant in environmental degradation studies .

Ethyl methyl terephthalate can be synthesized through various methods:

  • Esterification: The direct esterification of terephthalic acid with ethanol and methanol under acidic conditions leads to the formation of ethyl methyl terephthalate. This method typically requires heat to drive the reaction forward and remove water produced as a byproduct.
  • Transesterification: Another synthesis route involves the transesterification of dimethyl terephthalate with ethanol in the presence of a catalyst. This method allows for better control over the product distribution and purity .

Ethyl methyl terephthalate has several applications across different industries:

  • Polymer Production: It serves as a monomer in the synthesis of polyesters, particularly those used in textiles and packaging materials.
  • Solvent: Due to its solvent properties, it is utilized in coatings, adhesives, and inks.
  • Chemical Intermediate: Ethyl methyl terephthalate acts as an intermediate for producing other chemicals or polymers, enhancing its utility in chemical manufacturing processes .

Interaction studies involving ethyl methyl terephthalate primarily focus on its reactivity with other chemicals during synthesis processes. Research indicates that its reactivity profile is comparable to that of other esters, suggesting that it can participate in similar chemical transformations. The compound's interactions with biological systems remain underexplored but could be significant given its structural characteristics .

Ethyl methyl terephthalate shares structural similarities with several related compounds. Below are some notable comparisons:

Compound NameMolecular FormulaKey Features
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Commonly used as a precursor for polyesters; more volatile than ethyl methyl terephthalate.
Bis(2-ethylhexyl) TerephthalateC24H38O4C_{24}H_{38}O_{4}Used as a plasticizer; larger alkyl groups provide different physical properties compared to ethyl methyl terephthalate.
Ethylene Glycol TerephthalateC10H10O4C_{10}H_{10}O_{4}A polymer precursor; differs by having ethylene glycol as part of its structure rather than mixed alcohols.

Uniqueness

Ethyl methyl terephthalate's uniqueness lies in its dual alkoxy substitution (ethyl and methyl), which influences its physical properties compared to similar compounds. This specific substitution pattern affects its solubility, reactivity, and suitability for various applications, particularly in polymer chemistry where tailored properties are essential.

XLogP3

2.7

Wikipedia

1,4-Benzenedicarboxylic acid, ethyl methyl ester

Dates

Modify: 2023-08-16

Explore Compound Types